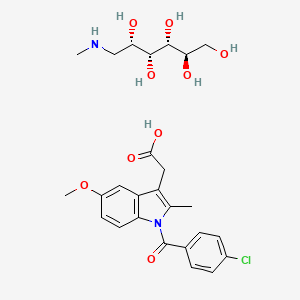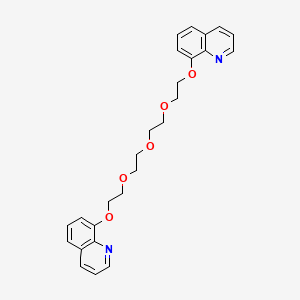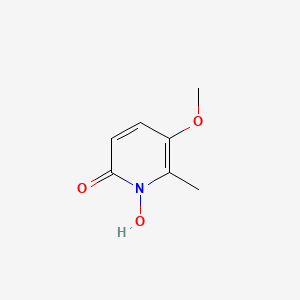
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone
Übersicht
Beschreibung
This would typically include the compound’s systematic name, common names, and its role or significance in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).Wissenschaftliche Forschungsanwendungen
Structural and Physical Properties
Structural Characterization : The compounds closely related to 1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, such as 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone, have been studied for their structural properties. These compounds exhibit characteristics like existing mainly in the quinoid form with contributions from the aromatic zwitterion form (Xiao et al., 1993).
Crystal Structure Analysis : Studies have focused on understanding the crystal structures of similar pyridinone derivatives. For instance, 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents have been analyzed using single-crystal X-ray diffraction, providing insights into bond lengths, angles, and other structural aspects (Nelson et al., 1988).
Chemical Synthesis and Reactions
Synthesis Techniques : Research has been conducted on developing convenient and practical synthesis methods for related pyridinone compounds, such as 5-chloro-4-hydroxy-2(1H)-pyridinone. These methods have advantages in terms of yield, applicability, and procedural simplicity (Yano et al., 1993).
Reaction Mechanisms : Studies on the electrophilic substitution of heteroaromatic compounds like 6-hydroxy-2(1H)-pyridone provide insights into the kinetics and mechanisms of such reactions, which is crucial for understanding and optimizing synthetic processes (Katritzky et al., 1970).
Applications in Metal Complexation
Coordination Compounds : Research has been focused on the formation of coordination compounds using 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which are closely related to 1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone. These studies include the preparation and characterization of aluminum, gallium, and indium complexes (Zhang et al., 1991).
Chelating Agents : Similar pyridinone derivatives have been studied as potential chelating agents for metals like iron. This includes the synthesis of novel Iron(III) chelators based on triaza macrocycle backbones and 1-hydroxy-2(1H)-pyridinone coordinating groups, evaluated for their antimicrobial properties (Workman et al., 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound.
Eigenschaften
IUPAC Name |
1-hydroxy-5-methoxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-6(11-2)3-4-7(9)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCUBTJFRYLVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223029 | |
| Record name | BN 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone | |
CAS RN |
72731-33-0 | |
| Record name | BN 227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072731330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN 227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)
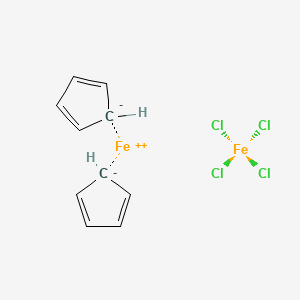
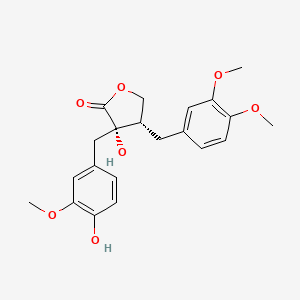
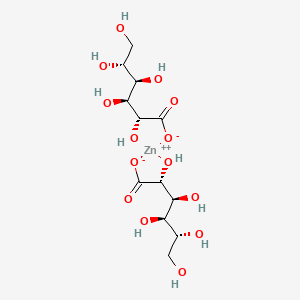
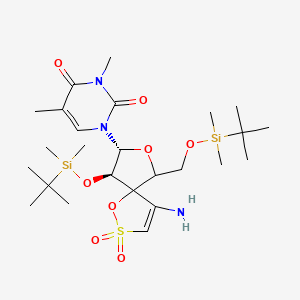
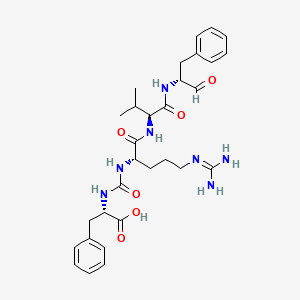
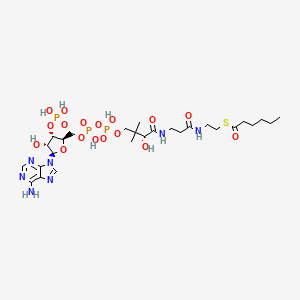
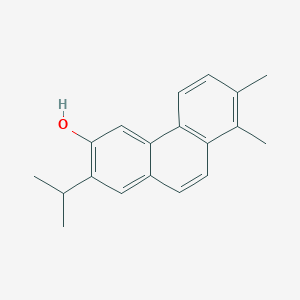
![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
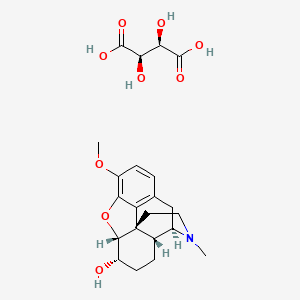
![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)
